4-(4-Fluorophenoxy)benzaldehyde

Catalog No.
S722633
CAS No.
137736-06-2
M.F
C13H9FO2
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenoxy)benzaldehyde

CAS Number

137736-06-2

Product Name

4-(4-Fluorophenoxy)benzaldehyde

IUPAC Name

4-(4-fluorophenoxy)benzaldehyde

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H

InChI Key

YUPBWHURNLRZQL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F

4-(4-Fluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a fluorinated phenyl ether group attached to a benzaldehyde moiety. Its molecular formula is C13H9FO2\text{C}_{13}\text{H}_{9}\text{F}\text{O}_{2} and it has a molecular weight of approximately 216.21 g/mol. The compound is typically a solid at room temperature, appearing as a white to yellow powder or crystalline substance, with a melting point ranging from 75°C to 79°C . It is recognized for its potential applications in organic synthesis and medicinal chemistry.

  • Participate in condensation reactions to form new materials with specific properties [].
  • Act as an intermediate in the synthesis of more complex molecules with desired biological or functional activities [].

Organic Synthesis

4-(4-Fluorophenoxy)benzaldehyde possesses an aromatic aldehyde group, a common functional group used in organic synthesis. The aldehyde group can undergo various reactions, including:

  • Aldol condensation: This reaction combines two carbonyl compounds to form a β-hydroxycarbonyl compound. This is a versatile reaction for creating carbon-carbon bonds and building complex molecules.
  • Reductive amination: This reaction converts an aldehyde or ketone into a primary, secondary, or tertiary amine. This is useful for introducing nitrogen-containing functionalities into molecules.
  • Horner-Wadsworth-Emmons reaction: This reaction utilizes an ylide derived from the aldehyde to form a new carbon-carbon double bond. This is another valuable tool for building complex organic structures.

The presence of the fluorophenyl group can potentially influence the reactivity of the aldehyde and might be of interest for researchers studying selective reactions or catalyst development.

Material Science

The aromatic structure of 4-(4-Fluorophenoxy)benzaldehyde suggests potential applications in material science. Aromatic molecules can form self-assembled structures due to π-π stacking interactions between the aromatic rings. This property can be exploited for the development of:

  • Liquid crystals: These materials exhibit properties between those of liquids and crystals and find applications in displays and sensors.
  • Polymers: Incorporation of 4-(4-Fluorophenoxy)benzaldehyde units into polymers could influence their properties like thermal stability, mechanical strength, and optical characteristics.
Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the aldehyde.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

The presence of the fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegative nature, affecting the electron density around the carbonyl group .

Research indicates that 4-(4-Fluorophenoxy)benzaldehyde exhibits notable biological activities. For instance, it has been studied for its anticonvulsant properties. A series of compounds derived from this structure have shown significant efficacy in models of maximal electroshock seizures, suggesting potential therapeutic applications in treating epilepsy . Additionally, its structure allows for exploration in drug discovery, particularly in developing agents targeting neurological disorders.

Several methods have been reported for synthesizing 4-(4-Fluorophenoxy)benzaldehyde:

  • Electrophilic Aromatic Substitution: This method involves the introduction of the fluorophenoxy group onto a benzaldehyde framework through electrophilic substitution reactions.
  • Reformulation from Precursor Compounds: Starting from simpler aryl ethers or phenols, subsequent reactions such as formylation can yield the desired compound.
  • Fluorination Techniques: Direct fluorination methods may also be employed to introduce the fluorine atom into the aromatic system prior to forming the aldehyde.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity .

4-(4-Fluorophenoxy)benzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in neurology.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties due to its unique functional groups.

Studies on interaction mechanisms involving 4-(4-Fluorophenoxy)benzaldehyde often focus on its reactivity with biological targets. For example, its ability to form stable complexes with various nucleophiles has been explored, highlighting its potential as a reactive probe in biological systems. Additionally, investigations into its interactions with neurotransmitter receptors could provide insights into its pharmacological effects .

Several compounds share structural similarities with 4-(4-Fluorophenoxy)benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(Phenoxy)benzaldehydeLacks fluorine; contains only phenoxyLess reactive due to absence of electronegative F
2-(4-Fluorophenoxy)benzaldehydeFluorine at different positionPotentially different biological activity
4-(Trifluoromethylphenoxy)benzaldehydeTrifluoromethyl group instead of fluoroHigher lipophilicity and altered reactivity

The presence of fluorine in 4-(4-Fluorophenoxy)benzaldehyde enhances its electrophilic character compared to non-fluorinated analogs, making it more reactive and potentially more effective in biological applications .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-(4-Fluorophenoxy)benzaldehyde

Dates

Last modified: 08-15-2023

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